![molecular formula C13H13F3N2 B2992900 3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole CAS No. 1774374-53-6](/img/structure/B2992900.png)
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole” is a chemical with the CAS Number: 1774374-53-6 . It has a molecular weight of 254.25 and is typically stored at 4°C . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13F3N2/c14-13(15,16)12(6-3-7-18-12)10-8-17-11-5-2-1-4-9(10)11/h1-2,4-5,8,17-18H,3,6-7H2 . This indicates the molecular structure of the compound, including the presence of a trifluoromethyl group and a pyrrolidine ring.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 254.25 . The compound is typically stored at 4°C .Applications De Recherche Scientifique
Chemical Synthesis and Cyclization Processes
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole serves as a precursor in various chemical synthesis and cyclization processes due to its structural flexibility and reactivity. For instance, the compound has been utilized in the silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, leading to the formation of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. This transformation demonstrates a straightforward route for C-P bond formation, cyclization, and isomerization in one step (Chen et al., 2016). Additionally, the compound has been involved in Brønsted acid-catalyzed [3+2]-cycloadditions with in situ generated 2-methide-2H-indoles, highlighting its role in the highly diastereo- and enantioselective synthesis of pyrrolo[1,2-a]indoles, which are significant in natural products and pharmaceuticals (Bera & Schneider, 2016).
Electrophilic Trifluoromethylthiolation
The modification of indole derivatives, including those related to this compound, has been achieved through electrophilic trifluoromethylthiolation. This reaction showcases the versatility of the compound in synthesizing modified indoles under mild conditions, expanding the scope of indole chemistry and its potential applications in medicinal chemistry and drug development (Bu, Lu, & Cai, 2017).
Optoelectronic and Charge Transfer Properties
The optoelectronic and charge transfer properties of indole derivatives, including this compound, have been extensively studied. These investigations aim to understand their potential in organic semiconductor devices, where the indole core plays a crucial role in determining the electronic properties of the materials. Such studies facilitate the development of advanced materials for electronics and photonics (Irfan et al., 2019).
Corrosion Inhibition
Research has also explored the utility of indole derivatives as corrosion inhibitors, where their structural components, including the trifluoromethyl and pyrrolidinyl groups, contribute to their effectiveness. These studies provide insights into the practical applications of such compounds in protecting metals against corrosion, thus extending their service life in industrial environments (Verma et al., 2016).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound include H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)12(6-3-7-18-12)10-8-17-11-5-2-1-4-9(10)11/h1-2,4-5,8,17-18H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAFAYLWOXNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CNC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)
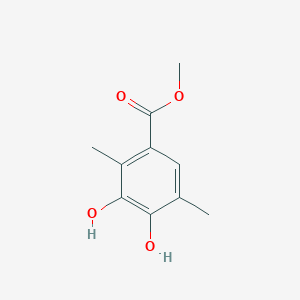

![4,5-Dimethyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)
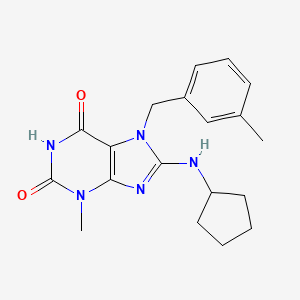
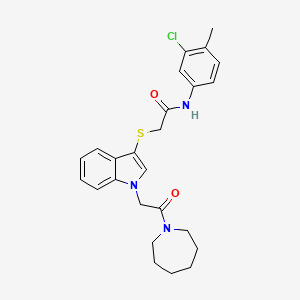
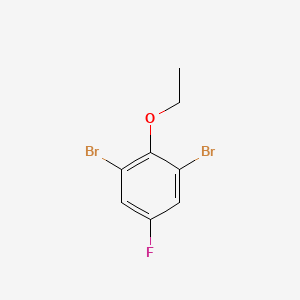
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)
![N-cyclohexyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2992831.png)
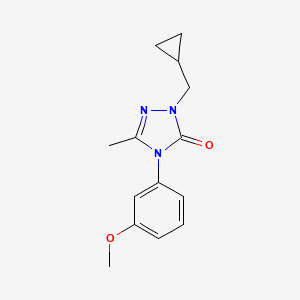
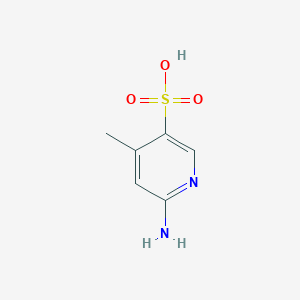
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2992836.png)
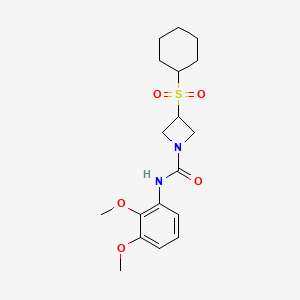
![ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B2992838.png)
